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molecular formula C10H16BrNO B2606705 3-Bromo-1-cyclohexylpyrrolidin-2-one CAS No. 852287-61-7

3-Bromo-1-cyclohexylpyrrolidin-2-one

Cat. No. B2606705
M. Wt: 246.148
InChI Key: RIWNJINXGLRLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713979B2

Procedure details

Dissolve 2,4-dibromo-butyryl chloride (17.0 g, 64.3 mmol) in chloroform (3 ml) and add to a mixture of cyclohexylamine (7.65 g, 77.2 mmol) in chloroform (20 mL) and H2O (3 mL) at 0° C. Add sodium hydroxide (5.92 g, 147.9 mmol) slowly while keeping the reaction temperature below 10° C. Stir for 1 hour. Wash the organic layer with 0.5M hydrochloride and brine. Dry over sodium sulfate, filter, and concentrate. Place the residue in THF (200 mL) and cool to 0° C. Add sodium hydride (1.02 g, 42.6 mmol) and stir for two days. Add additional sodium hydride (1.02 g, 42.6 mmol) and stir for 3 days. Pour onto water and ice and extract with methylene chloride. Dry over sodium sulfate, filter, and concentrate to yield 6.36 g (34%) of the title compound: NMR (CDCl3) δ 4.41 (dd, 1H), 3.94 (m, 1H), 3.48 (m, 1H), 3.33 (m, 1H), 2.51 (m, 1H), 2.30 (m, 1H), 1.82 (m, 3H), 1.70 (m, 2H), 1.38 (m, 4H), 1.11 (m, 1H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
5.92 g
Type
reactant
Reaction Step Three
Quantity
1.02 g
Type
reactant
Reaction Step Four
Quantity
1.02 g
Type
reactant
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH2:7]Br)[C:3](Cl)=[O:4].[CH:9]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+].[H-].[Na+]>C(Cl)(Cl)Cl.O>[Br:1][CH:2]1[CH2:6][CH2:7][N:15]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[C:3]1=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
BrC(C(=O)Cl)CCBr
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
7.65 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.92 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.02 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
1.02 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
WASH
Type
WASH
Details
Wash the organic layer with 0.5M hydrochloride and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
STIRRING
Type
STIRRING
Details
stir for 3 days
Duration
3 d
ADDITION
Type
ADDITION
Details
Pour onto water and ice
EXTRACTION
Type
EXTRACTION
Details
extract with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1C(N(CC1)C1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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